(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid
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Overview
Description
(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid is a complex organic compound featuring a thiophene ring substituted with bromine atoms and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 4 positions.
Sulfonylation: The dibromothiophene is then reacted with a sulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl derivative.
Amination: The sulfonyl derivative is treated with an amine to introduce the sulfonylamino group.
Formation of Propanoic Acid: Finally, the compound is reacted with a suitable reagent to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atoms can be substituted with other groups such as alkyl or aryl groups using organometallic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Zinc and hydrochloric acid are commonly used for reduction reactions.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives with hydrogen atoms replacing bromine.
Substitution: Thiophene derivatives with various substituents replacing bromine.
Scientific Research Applications
(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of (2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dibromothiophene and 3,4-dibromothiophene share structural similarities.
Sulfonylamino Compounds: Compounds like sulfonylureas and sulfonamides have similar functional groups.
Uniqueness
(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid is unique due to the specific combination of brominated thiophene and sulfonylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO4S2/c1-3(6(11)12)10-16(13,14)7-5(9)4(8)2-15-7/h2-3,10H,1H3,(H,11,12)/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBAGWMTUAHSLH-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=C(C(=CS1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NS(=O)(=O)C1=C(C(=CS1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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